2-(Benzyloxy)-4-chloro-6-methylnicotinonitrile
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Overview
Description
2-(Benzyloxy)-4-chloro-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzyloxy group, a chloro substituent, and a methyl group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloro-6-methylnicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amine.
Chlorination: Introduction of the chloro substituent.
Benzyloxylation: Attachment of the benzyloxy group.
Cyclization: Formation of the nicotinonitrile core.
Each step requires specific reagents and conditions. For example, nitration may be carried out using nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas and a palladium catalyst. Chlorination often involves the use of thionyl chloride or phosphorus pentachloride, and benzyloxylation can be performed using benzyl bromide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-chloro-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
2-(Benzyloxy)-4-chloro-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chloro-6-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the chloro and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-chloro-6-methylpyridine
- 2-(Benzyloxy)-4-chloro-6-methylquinoline
- 2-(Benzyloxy)-4-chloro-6-methylbenzene
Uniqueness
2-(Benzyloxy)-4-chloro-6-methylnicotinonitrile is unique due to its specific combination of substituents and the nicotinonitrile core. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry. The presence of the benzyloxy group, in particular, can enhance the compound’s solubility and stability, while the chloro and methyl groups can modulate its reactivity and binding affinity.
Properties
Molecular Formula |
C14H11ClN2O |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11ClN2O/c1-10-7-13(15)12(8-16)14(17-10)18-9-11-5-3-2-4-6-11/h2-7H,9H2,1H3 |
InChI Key |
QQOAUJPWMBNYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C#N)Cl |
Origin of Product |
United States |
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